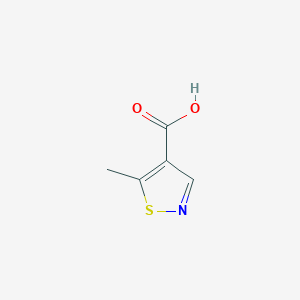

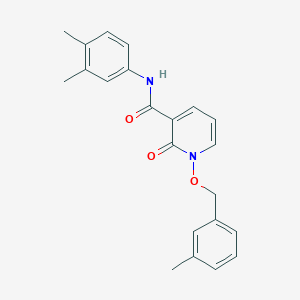

![molecular formula C11H7ClN2S2 B2543095 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 243669-62-7](/img/structure/B2543095.png)

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Thieno[2,3-d]pyrimidines have been studied for their roles as intermediates in the synthesis of small molecule anticancer drugs, inhibitors of VEGF receptor-2 kinase, and ligands for the 5-HT3 receptor, among other applications .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclization, halogenation, nucleophilic substitution, and coupling reactions. For instance, a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with an optimized total yield of up to 85% . Another derivative was synthesized using a three-step procedure, including cyclization of 2-aminothiophene-3-carbonitrile, chlorination, and nucleophilic substitution, with good yields . These methods highlight the versatility and efficiency of the synthetic approaches for thieno[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is often confirmed using techniques such as 1H NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing a planar conformation except for certain substituents . The intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals interactions, play a significant role in the stability and conformation of these molecules .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of 4-methoxy-, 4-alkylamino-, and 4-dialkylamino substituted derivatives . These compounds can also undergo thermal rearrangement and bromination, leading to the formation of different functionalized derivatives, which can be further reacted with amines to obtain aminomethyl-substituted thieno[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets. The crystallographic analysis provides insights into the density, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds exhibit remarkable activity against fungi, bacteria, and inflammation due to the structural flexibility and functional group variation within the thienopyrimidine heterocyclic ring. Such studies suggest the potential of thienopyrimidine derivatives, including those similar to the compound , in the development of new antimicrobial and anti-inflammatory drugs (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Anticancer Activity

Thienopyrimidine derivatives have also been evaluated for their antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and displayed potent anticancer activity, comparable to that of doxorubicin, against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This research underscores the potential of thienopyrimidine derivatives in cancer therapy, suggesting the value of further exploration of compounds like "4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" for anticancer applications (Hafez & El-Gazzar, 2017).

Synthetic Methodologies and Biological Activities

The synthesis and structural elucidation of novel thieno[2,3-d]pyrimidine derivatives containing 1,2,4-triazoles and thiophenes have been reported, showcasing significant antimicrobial activity. Such studies not only contribute to the synthetic chemistry of thienopyrimidines but also reveal their potential as bioactive molecules with practical applications in drug development (Prabhakar et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-chloro-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S2/c1-6-13-10(12)9-7(5-16-11(9)14-6)8-3-2-4-15-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGGEDCVROTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

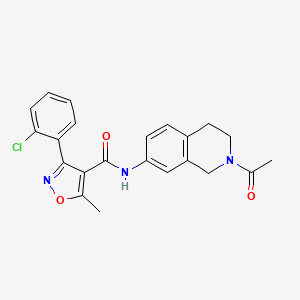

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

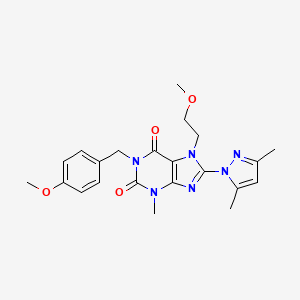

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

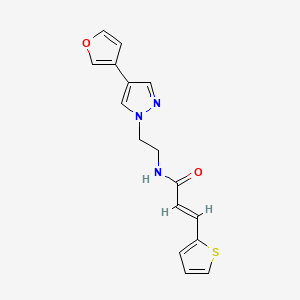

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)